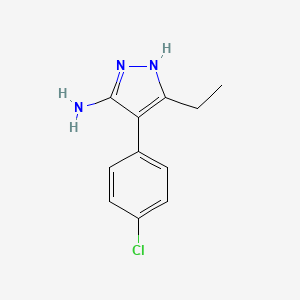

4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine

Descripción

4-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by:

- Substituents: A 4-chlorophenyl group at position 4, an ethyl group at position 3, and a hydrogen atom at position 1 (as denoted by "1H").

- Molecular formula: Inferred as C₁₁H₁₂ClN₃ based on structural analogs like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃) and 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (C₁₁H₁₂FN₃) .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-5-ethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-9-10(11(13)15-14-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZUWMUQUXMFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine typically involves the reaction of 4-chloroaniline with ethyl acetoacetate under acidic conditions to form the intermediate 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-one. This intermediate is then reduced using hydrazine hydrate to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrazine hydrate and sodium borohydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine, in anticancer therapies. For instance, a related compound displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines, indicating that modifications to the pyrazole structure can enhance biological activity. The compound was noted for its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation and cancer proliferation .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the modulation of key signaling pathways. For example, one study demonstrated that a similar pyrazole derivative reduced phosphorylation of retinoblastoma protein and induced apoptosis in ovarian cancer cells, suggesting a promising avenue for the development of selective CDK2 inhibitors .

Catalytic Applications

Synthesis of Heterocycles

The compound has been utilized as a starting material in the synthesis of various heterocycles. A notable application involved its use in the synthesis of pyrazolo[3,4-b]pyridine derivatives through catalytic reactions. In this context, 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine was reacted with ethyl cyanoacetate and aromatic aldehydes under optimized conditions to yield desired products with significant yields .

Table 1: Synthesis Conditions for Pyrazolo Derivatives

| Reaction Component | Amount | Conditions | Yield (%) |

|---|---|---|---|

| 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine | 1 mmol | Solvent-free at 110 °C | 85 |

| Ethyl cyanoacetate | 1 mmol | ||

| Aromatic aldehyde | 1 mmol |

Material Science

Metal-Organic Frameworks (MOFs)

The compound has also found applications in the development of metal-organic frameworks (MOFs). These materials are characterized by their high surface area and tunable porosity, making them suitable for various applications including gas storage and catalysis. The integration of pyrazole derivatives into MOFs has been shown to enhance their catalytic properties, particularly in oxidative coupling reactions .

Case Studies

Case Study 1: Anticancer Development

In a recent study focusing on the development of novel anticancer agents, researchers synthesized a series of pyrazole derivatives including 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine. These compounds were evaluated for their inhibitory effects on various cancer cell lines. The results indicated that certain modifications led to enhanced potency against CDK2, highlighting the importance of structural variations in drug design .

Case Study 2: Catalytic Efficiency

Another study examined the efficiency of using 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine in catalytic reactions for synthesizing complex heterocycles. The research demonstrated that the compound could serve as an effective catalyst under mild conditions, leading to high yields and selectivity in product formation. This underscores its potential utility in organic synthesis and industrial applications .

Mecanismo De Acción

The mechanism of action of 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The table below summarizes key structural analogs and their substituent-driven differences:

Key Observations:

Positional Effects: The 4-chlorophenyl group in the target compound (vs 3-chlorophenyl in ) may alter π-π stacking interactions with biological targets.

Electronic Effects :

- Trifluoromethyl (CF₃) at position 3 (as in ) introduces strong electron-withdrawing effects, contrasting with the electron-donating ethyl group in the target compound. This could modulate reactivity in nucleophilic substitution reactions.

Biological Implications: Methyl and ethyl groups at position 3 are associated with antidiabetic activity in thiourea derivatives , suggesting the target compound may share similar pathways.

Pharmacological and Physical Properties

Antidiabetic Activity :

- Antiviral Potential: Chlorophenyl-containing triazoles () inhibit SARS-CoV-2 proteases (IC₅₀ < 10 µM), suggesting the target compound could be a candidate for structural optimization .

Physical Properties :

- Predicted boiling point: ~440–450°C (similar to ), with a density of 1.3–1.4 g/cm³. The ethyl group may reduce melting point compared to CF₃ analogs .

Actividad Biológica

4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is a pyrazole derivative notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a 4-chlorophenyl group and an ethyl substituent at the 3-position of the pyrazole ring, contributing to its unique chemical properties and biological interactions.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 223.68 g/mol

The biological activity of 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in cell proliferation, positioning it as a potential anticancer agent. Its mechanism includes binding to receptors or enzymes, leading to altered cellular activities that can inhibit tumor growth or microbial proliferation.

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine has significant anticancer properties. In vitro studies show that it can induce apoptosis in various cancer cell lines, with IC values indicating potent cytotoxic effects. For instance, similar pyrazole derivatives have shown IC values ranging from 1.82 to 5.55 μM against multiple cancer cell lines, suggesting that this compound may possess comparable efficacy .

Antimicrobial Properties

The compound also demonstrates promising antimicrobial activity. In vitro evaluations have shown that it effectively inhibits the growth of various pathogens, with minimum inhibitory concentration (MIC) values indicating strong efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. Studies report MIC values as low as 0.22 to 0.25 μg/mL for related pyrazole derivatives .

Comparative Analysis with Similar Compounds

The biological activity of 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives:

| Compound Name | Anticancer Activity (IC) | Antimicrobial Activity (MIC) |

|---|---|---|

| 4-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine | Not specified | Not specified |

| 4-(4-bromophenyl)-3-ethyl-1H-pyrazol-5-amine | Not specified | Not specified |

| 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine | Comparable to <5 μM | ~0.22 μg/mL |

This table illustrates the potential advantages of the chlorophenyl substitution in enhancing both anticancer and antimicrobial activities compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of pyrazole derivatives in cancer treatment and infection control. For example:

- Anticancer Study : A study showed that compounds similar to 4-(4-chlorophenyl)-3-ethyl-1H-pyrazol-5-amine demonstrated significant cytotoxicity against HeLa and MCF-7 cell lines, with apoptosis mechanisms being confirmed through flow cytometry analyses .

- Antimicrobial Evaluation : Another investigation revealed that certain pyrazole derivatives inhibited biofilm formation in Staphylococcus aureus, indicating their potential use in treating infections associated with biofilm-related resistance .

Q & A

Q. How can researchers leverage crystallographic data to predict polymorphic forms or co-crystals of this compound?

- Methodology :

- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C–H···π, hydrogen bonds) from X-ray data .

- Co-Crystal Screening : Use high-throughput methods with co-formers (e.g., succinic acid) to enhance solubility .

- Thermal Analysis : DSC/TGA to detect polymorph transitions or hydrate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.